molecular formula C6H12ClN B7818053 7-Azabicyclo[2.2.1]heptan-7-ium chloride

7-Azabicyclo[2.2.1]heptan-7-ium chloride

Cat. No.: B7818053
M. Wt: 133.62 g/mol
InChI Key: JQHCKZLQJDVZPH-UHFFFAOYSA-N
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Description

7-Azabicyclo[2.2.1]heptan-7-ium chloride is a nitrogen-containing bicyclic compound, also known as 7-azanorbornane. It is a derivative of norbornane with an amine group at the bridgehead position, making it a significant compound in organic chemistry due to its unique structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Classical Synthesis: The compound can be synthesized through the cyclization of appropriately substituted dienes using a strong acid catalyst.

  • Modern Methods: Advanced synthetic routes involve the use of transition metal-catalyzed reactions, such as the intramolecular amination of alkynes.

Industrial Production Methods: Industrial production typically involves large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: Oxidation reactions can convert the amine group to a nitro group, resulting in 7-azabicyclo[2.2.1]heptan-7-ol.

  • Reduction: Reduction reactions can reduce nitro groups to amines.

  • Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Typical reducing agents include hydrogen gas (H₂) and metal hydrides like lithium aluminum hydride (LiAlH₄).

  • Substitution: Nucleophiles such as alkyl halides and amines are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: 7-azabicyclo[2.2.1]heptan-7-ol

  • Reduction: Various amines

  • Substitution: Alkylated or acylated derivatives

Scientific Research Applications

7-Azabicyclo[2.2.1]heptan-7-ium chloride has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of complex organic molecules.

  • Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

  • Industry: It is used in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 7-Azabicyclo[2.2.1]heptan-7-ium chloride exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating biological processes.

Comparison with Similar Compounds

  • Norbornane: The parent compound without the nitrogen atom.

  • Epibatidine: A related compound with significant biological activity.

  • 7-Azabicyclo[2.2.1]heptan-7-ol: A hydroxylated derivative.

Uniqueness: 7-Azabicyclo[2.2.1]heptan-7-ium chloride is unique due to its bicyclic structure and the presence of the nitrogen atom, which imparts distinct chemical and biological properties compared to its analogs.

This compound's versatility and unique properties make it a valuable tool in various scientific and industrial applications. Its continued study and development hold promise for future advancements in multiple fields.

Properties

IUPAC Name

7-azoniabicyclo[2.2.1]heptane;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N.ClH/c1-2-6-4-3-5(1)7-6;/h5-7H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQHCKZLQJDVZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1[NH2+]2.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Azabicyclo[2.2.1]heptan-7-ium chloride
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7-Azabicyclo[2.2.1]heptan-7-ium chloride
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7-Azabicyclo[2.2.1]heptan-7-ium chloride
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7-Azabicyclo[2.2.1]heptan-7-ium chloride
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7-Azabicyclo[2.2.1]heptan-7-ium chloride
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7-Azabicyclo[2.2.1]heptan-7-ium chloride

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